molecular formula C23H45NO2 B14309685 (Pyrrolidin-2-yl)methyl octadecanoate CAS No. 113047-99-7

(Pyrrolidin-2-yl)methyl octadecanoate

Cat. No.: B14309685
CAS No.: 113047-99-7
M. Wt: 367.6 g/mol
InChI Key: VRYSRTPOZHYNFP-UHFFFAOYSA-N
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Description

(Pyrrolidin-2-yl)methyl octadecanoate:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyrrolidin-2-yl)methyl octadecanoate typically involves the esterification reaction between octadecanoic acid and a pyrrolidine derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester bond, and the product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methyl octadecanoate involves its interaction with lipid membranes and enzymes. The ester group can be hydrolyzed by esterases, releasing octadecanoic acid and pyrrolidine derivatives. These products can then participate in various biochemical pathways, influencing cellular processes such as lipid metabolism and signal transduction .

Comparison with Similar Compounds

Uniqueness:

Properties

CAS No.

113047-99-7

Molecular Formula

C23H45NO2

Molecular Weight

367.6 g/mol

IUPAC Name

pyrrolidin-2-ylmethyl octadecanoate

InChI

InChI=1S/C23H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23(25)26-21-22-18-17-20-24-22/h22,24H,2-21H2,1H3

InChI Key

VRYSRTPOZHYNFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CCCN1

Origin of Product

United States

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